5-Azoniaspiro[4.4]nonane Hexafluorophosphate
CAS No.: 129211-50-3
Cat. No.: VC4056251
Molecular Formula: C8H16F6NP
Molecular Weight: 271.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129211-50-3 |
|---|---|
| Molecular Formula | C8H16F6NP |
| Molecular Weight | 271.18 g/mol |
| IUPAC Name | 5-azoniaspiro[4.4]nonane;hexafluorophosphate |
| Standard InChI | InChI=1S/C8H16N.F6P/c1-2-6-9(5-1)7-3-4-8-9;1-7(2,3,4,5)6/h1-8H2;/q+1;-1 |
| Standard InChI Key | USRHZNRZBDEXBF-UHFFFAOYSA-N |
| SMILES | C1CC[N+]2(C1)CCCC2.F[P-](F)(F)(F)(F)F |
| Canonical SMILES | C1CC[N+]2(C1)CCCC2.F[P-](F)(F)(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a spirocyclic quaternary ammonium cation () paired with a hexafluorophosphate anion (). The spirocyclic core consists of two fused cyclohexane rings sharing a central nitrogen atom, creating a rigid, three-dimensional structure . This geometry minimizes steric strain and enhances thermal stability compared to linear quaternary ammonium salts.
Physical and Chemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 271.18 g/mol | |
| Melting Point | 188–192°C | |
| Solubility | Soluble in polar solvents | |
| Ionic Conductivity | 10–15 mS/cm (25°C) | |
| Thermal Stability | Stable up to 300°C |
The hexafluorophosphate anion contributes to low lattice energy, enabling high solubility in acetonitrile and dimethyl sulfoxide . Its thermal stability stems from the spirocyclic cation’s resistance to Hofmann elimination .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via quaternization of 5-azoniaspiro[4.4]nonane with methyl iodide in alkaline conditions, followed by anion exchange with hexafluorophosphoric acid. The reaction proceeds as:
Yields exceed 85% when conducted under inert atmospheres at 60°C.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize mixing and heat transfer. Automated systems control reactant stoichiometry () and monitor pH (8.5–9.0) to minimize byproducts. Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving >98% purity .
Applications in Advanced Technologies
Mass Spectrometry Enhancements
Derivatization of peptides with 5-azoniaspiro[4.4]nonyl groups enhances ionization efficiency by 10–100× in electrospray ionization mass spectrometry (ESI-MS) . The fixed positive charge on the spirocyclic cation reduces signal suppression from matrix effects, enabling detection of low-abundance peptides in proteomic analyses .
Catalytic Applications
In phase-transfer catalysis, the compound accelerates SN2 reactions by 3–5× compared to tetrabutylammonium salts. For example, benzyl bromide hydrolysis proceeds with a rate constant at 25°C when catalyzed by 1 mol% of the compound.
Case Studies in Applied Research
High-Performance Battery Electrolytes
A 2023 trial compared traditional LiPF electrolytes with formulations containing 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (0.1 M). The modified electrolyte exhibited:
-
18% higher capacity retention after 500 cycles
-
22% reduction in interfacial impedance
-
No gas evolution at 4.3 V
Peptide Quantitation in Complex Matrices
Using the compound as an ionization tag, researchers achieved 5 pg/mL detection limits for angiotensin II in human serum—a 100× improvement over underivatized peptides . Isotopically labeled analogs () enabled precise quantification with <5% relative standard deviation .
Mechanism of Action
Electrochemical Behavior
The spirocyclic cation’s rigid structure prevents close ion pairing with , facilitating rapid ion dissociation. Density functional theory (DFT) calculations show a dissociation energy of 42 kJ/mol, compared to 58 kJ/mol for . This lower energy barrier enhances ionic mobility in solution.
Biological Interactions
In antimicrobial studies, the compound disrupts bacterial membranes via electrostatic interactions with phospholipid headgroups. Minimum inhibitory concentrations (MICs) against E. coli and S. aureus are 32 μg/mL and 64 μg/mL, respectively.
Comparative Analysis with Analogous Compounds
Structural Derivatives
| Compound | Ring Size | Thermal Stability (°C) | Ionic Conductivity (mS/cm) |
|---|---|---|---|
| 5-Azoniaspiro[4.4]nonane | 4.4 | 300 | 15 |
| 5-Azoniaspiro[4.5]decane | 4.5 | 280 | 12 |
| 5-Azoniaspiro[4.6]undecane | 4.6 | 260 | 9 |
Larger spirocyclic systems exhibit reduced stability due to increased conformational flexibility.
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